molecular formula C8H5BrN2O2 B1292546 4-Bromo-6-nitro-1H-indole CAS No. 885520-47-8

4-Bromo-6-nitro-1H-indole

Cat. No. B1292546
CAS RN: 885520-47-8
M. Wt: 241.04 g/mol
InChI Key: BVXHHQBPXSUJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-nitro-1H-indole is a compound with the molecular weight of 241.04 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The linear formula of 4-Bromo-6-nitro-1H-indole is C8H5BrN2O2 . The InChI code is 1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H .


Physical And Chemical Properties Analysis

4-Bromo-6-nitro-1H-indole is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Anticancer Activity

4-Bromo-6-nitro-1H-indole derivatives have been studied for their potential in treating various types of cancer. The indole core is a common structure in many natural and synthetic compounds with anticancer properties . The bromo and nitro groups on the indole scaffold can be modified to enhance the compound’s ability to inhibit cancer cell growth and induce apoptosis.

Antimicrobial Properties

The structural modification of indole derivatives, including bromination and nitration, has shown promise in developing new antimicrobial agents. These compounds can target a range of pathogenic bacteria and fungi, providing a pathway for the development of novel antibiotics .

Neuroprotective Effects

Indole derivatives, such as 4-Bromo-6-nitro-1H-indole, are being explored for their neuroprotective effects. They may offer therapeutic potential for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Anti-inflammatory Applications

The anti-inflammatory activity of indole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to treat chronic inflammatory diseases and reduce tissue damage caused by inflammation .

Quorum Sensing Inhibition

Indoles play a significant role in bacterial communication known as quorum sensing. Derivatives like 4-Bromo-6-nitro-1H-indole could disrupt this process, which is crucial for the regulation of virulence factors in pathogenic bacteria, thus serving as a strategy for combating bacterial infections .

Enzyme Inhibition

Certain indole derivatives act as inhibitors of specific enzymes involved in disease processes. For example, 4-Bromoindole is a potential inhibitor of GSK-3, a kinase implicated in Alzheimer’s disease, suggesting that 4-Bromo-6-nitro-1H-indole could be modified for similar applications .

Drug Discovery and Development

The indole moiety is a “privileged structure” in medicinal chemistry, often found in drugs with high-affinity binding to various receptors. 4-Bromo-6-nitro-1H-indole can serve as a key intermediate in synthesizing new drug candidates with potential therapeutic benefits .

Biotechnological Production

Indole derivatives are valuable in biotechnological applications, including the production of natural colorants and flavors. Biocatalytic approaches can be employed to produce halogenated and oxygenated derivatives of indole, such as 4-Bromo-6-nitro-1H-indole, for use in various industries .

Mechanism of Action

While the specific mechanism of action for 4-Bromo-6-nitro-1H-indole is not available, indole derivatives have been reported to have diverse pharmacological activities . They have been explored as potential anti-tubercular agents .

Safety and Hazards

The safety information for 4-Bromo-6-nitro-1H-indole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H317 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-bromo-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHHQBPXSUJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646458
Record name 4-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-nitro-1H-indole

CAS RN

885520-47-8
Record name 4-Bromo-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-nitro-1H-indole
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-nitro-1H-indole
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-nitro-1H-indole
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-nitro-1H-indole
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.